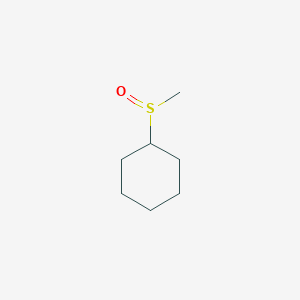

(R)-(Methylsulfinyl)cyclohexane

説明

Significance of Chiral Sulfoxides in Modern Organic Synthesis

Chiral sulfoxides have garnered considerable attention in organic synthesis due to their high degree of stereochemical control in a wide array of chemical transformations. nih.govacs.org The sulfinyl group, with its lone pair of electrons and the potential for two different substituents on the sulfur atom, creates a chiral environment that can effectively influence the stereochemical outcome of reactions. illinois.eduresearchgate.net This has made them highly valuable in the pharmaceutical, agrochemical, and materials science industries, where the biological activity or material properties are often dependent on a specific stereoisomer. rsc.org

The conformational stability of the sulfoxide (B87167) group at room temperature is a key feature, preventing racemization under typical reaction conditions. illinois.edu This stability ensures that the chirality at the sulfur center is maintained throughout a synthetic sequence, allowing for the reliable transfer of stereochemical information. Furthermore, the sulfinyl group can be readily introduced into molecules and subsequently removed or transformed into other functional groups under relatively mild conditions, adding to their versatility. illinois.edu

Role of Chiral Sulfoxides as Stereodirecting Groups and Chiral Building Blocks

The primary application of chiral sulfoxides in asymmetric synthesis is as chiral auxiliaries. In this capacity, the sulfoxide group is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. The steric and electronic properties of the sulfinyl moiety effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered face, thus leading to a high degree of diastereoselectivity. researchgate.net

Beyond their role as transient stereodirecting groups, chiral sulfoxides also serve as valuable chiral building blocks. mdpi.com In this approach, the chiral sulfoxide is a permanent feature of the target molecule. This is particularly relevant in the synthesis of biologically active compounds where the sulfoxide group itself is a key pharmacophore. A notable example is the anti-ulcer drug esomeprazole, a chiral sulfoxide. acs.org

The utility of chiral sulfoxides extends to their use as ligands in asymmetric catalysis. The sulfur and oxygen atoms of the sulfinyl group can coordinate to metal centers, creating a chiral environment around the catalyst that can induce enantioselectivity in a variety of reactions. researchgate.net

Academic Research Focus on (R)-(Methylsulfinyl)cyclohexane within the Chiral Sulfoxide Field

Within the broader field of chiral sulfoxides, (R)-(Methylsulfinyl)cyclohexane has been a subject of academic interest, primarily in studies exploring fundamental principles of stereochemistry and asymmetric synthesis. Research involving this specific compound often focuses on its synthesis and its behavior in stereoselective reactions.

The synthesis of enantiomerically pure (R)-(Methylsulfinyl)cyclohexane typically involves the asymmetric oxidation of the corresponding prochiral sulfide (B99878), methyl cyclohexyl sulfide. Biocatalytic methods, employing enzymes such as sulfoxide reductases, have shown promise in achieving high enantioselectivity in the preparation of (R)-sulfoxides. nih.gov These enzymatic systems can offer excellent control over the stereochemical outcome. nih.gov

Investigations into (R)-(Methylsulfinyl)cyclohexane often utilize it as a model substrate to probe the mechanisms of stereoselective transformations. For instance, its reactions can provide insights into the facial selectivity dictated by the chiral sulfinyl group in various chemical environments. While not as widely applied as some other chiral sulfoxides in the total synthesis of complex natural products, its study contributes to the fundamental understanding of how chirality at a sulfur center can influence the stereochemical course of a reaction.

Structure

3D Structure

特性

分子式 |

C7H14OS |

|---|---|

分子量 |

146.25 g/mol |

IUPAC名 |

methylsulfinylcyclohexane |

InChI |

InChI=1S/C7H14OS/c1-9(8)7-5-3-2-4-6-7/h7H,2-6H2,1H3 |

InChIキー |

ISJDYHYHRZQRKW-UHFFFAOYSA-N |

正規SMILES |

CS(=O)C1CCCCC1 |

製品の起源 |

United States |

Synthesis Methodologies for Enantiopure R Methylsulfinyl Cyclohexane and Analogous Chiral Sulfoxides

Catalytic Asymmetric Sulfoxidation of Prochiral Sulfides

The direct catalytic asymmetric oxidation of prochiral sulfides stands as the most efficient route to enantiomerically enriched sulfoxides. This approach involves the use of a chiral catalyst to control the stereochemical outcome of the oxidation of a sulfide (B99878), which possesses two lone pairs of electrons on the sulfur atom, making it a prochiral center. A variety of catalytic systems have been developed to achieve high enantioselectivity and yield in these transformations.

Transition Metal-Catalyzed Oxidation Systems

Transition metal complexes have emerged as powerful catalysts for the asymmetric oxidation of sulfides. The ability of these metals to adopt various oxidation states and coordinate with chiral ligands facilitates the transfer of an oxygen atom from an oxidant to the sulfide in a stereocontrolled manner. The following sections explore the use of titanium, vanadium, manganese, iron, and gold-based catalysts in this context.

The use of chiral titanium complexes for the asymmetric oxidation of sulfides was pioneered by Kagan and Modena. The most renowned system, often referred to as the Kagan-Modena protocol, employs a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand. nih.govacs.org This method has proven to be highly effective for the synthesis of a wide range of chiral sulfoxides, including aryl alkyl sulfoxides.

The original procedure often required stoichiometric amounts of the titanium complex, but later modifications enabled the use of catalytic quantities. acs.org The choice of the hydroperoxide oxidant is crucial, with cumene (B47948) hydroperoxide (CHP) generally providing higher enantiomeric excesses (ee) compared to tert-butyl hydroperoxide (TBHP). acs.orgacs.orgrsc.org The presence of water has also been identified as a critical factor influencing the enantioselectivity of the oxidation. rsc.orgwiley-vch.de

Further advancements have led to the development of heterogeneous titanium catalysts, which offer the advantage of easier separation and recycling. illinois.edu For instance, titanium complexes supported on polymers or mesoporous silica (B1680970) have been successfully employed in the asymmetric oxidation of sulfides.

| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| Methyl phenyl sulfide | Ti(Oi-Pr)₄ / (R,R)-DET | CHP | CH₂Cl₂ | 90 | 95 | wiley-vch.de |

| Methyl p-tolyl sulfide | Ti(Oi-Pr)₄ / (R,R)-DET | CHP | Toluene | 85 | 96 | rsc.org |

| Cyclohexyl methyl sulfide | Ti(Oi-Pr)₄ / (R,R)-DET | TBHP | CCl₄ | 75 | 89 | nih.gov |

Vanadium-based catalysts have demonstrated remarkable activity and enantioselectivity in the asymmetric oxidation of sulfides, often utilizing hydrogen peroxide (H₂O₂) as a green and atom-economical oxidant. nih.govmdpi.com Chiral vanadium complexes are typically prepared in situ from a vanadium source, such as vanadyl acetylacetonate (B107027) (VO(acac)₂), and a chiral Schiff base or salan ligand. nih.govmdpi.comnih.gov

The ligands are commonly derived from the condensation of a chiral amino alcohol with a substituted salicylaldehyde. acs.orgnih.gov The steric and electronic properties of the Schiff base ligand play a significant role in determining the enantioselectivity of the oxidation. For example, ligands derived from tert-leucinol have been shown to be highly effective. The reaction conditions, including the solvent and temperature, also have a considerable impact on the outcome. Dichloromethane and chloroform (B151607) are commonly used solvents, and the reactions are often performed at low temperatures (0 °C to -20 °C) to enhance enantioselectivity. nih.gov

The vanadium-catalyzed system is not only efficient for the initial asymmetric oxidation but can also promote the kinetic resolution of any remaining racemic sulfoxide (B87167), further enhancing the enantiomeric excess of the final product. nih.govmdpi.com

| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| Methyl phenyl sulfide | VO(acac)₂ / Chiral Schiff Base | H₂O₂ | CH₂Cl₂ | 95 | 85 | nih.gov |

| Ethyl phenyl sulfide | VO(acac)₂ / Chiral Salan Ligand | H₂O₂ | CHCl₃ | 92 | 93 | nih.govmdpi.com |

| Benzyl (B1604629) phenyl sulfide | VO(acac)₂ / Chiral Schiff Base | H₂O₂ | CH₂Cl₂ | 88 | 91 | nih.gov |

Chiral manganese complexes, particularly those based on salen-type and porphyrin-inspired ligands, have emerged as highly efficient catalysts for the asymmetric sulfoxidation of a broad range of prochiral sulfides. illinois.eduhokudai.ac.jp These systems typically employ hydrogen peroxide as the oxidant, offering a practical and environmentally benign approach. hokudai.ac.jp

Manganese(III)-salen complexes, first explored for asymmetric epoxidation, have been successfully adapted for sulfoxidation, although sometimes with lower enantioselectivity compared to epoxidation. illinois.edu However, the development of more sophisticated ligands has led to significant improvements. For instance, porphyrin-inspired manganese complexes have demonstrated the ability to rapidly oxidize various sulfides in high yields and with excellent enantioselectivities (up to >99% ee). hokudai.ac.jp

An interesting phenomenon observed with some manganese catalysts is the "chirality switch" effect, where the presence of an achiral anion, such as acetylacetonate, can reverse the enantioselectivity of the catalyst, leading to the formation of the opposite sulfoxide enantiomer. illinois.edu

| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| Methyl phenyl sulfide | Chiral Mn(III)-Salen | H₂O₂ | CH₂Cl₂ | 85 | 92 | chemscene.com |

| tert-Butyl phenyl sulfide | Porphyrin-inspired Mn complex | H₂O₂ | CH₂Cl₂ | 92 | 97 | hokudai.ac.jp |

| Cyclohexyl methyl sulfide | [Mn(1)(acac)₂] | H₂O₂ | CH₂Cl₂ | 78 | 62 (R) | illinois.edu |

Iron, being an abundant and non-toxic metal, is an attractive choice for developing sustainable catalytic systems. Chiral iron complexes have been successfully applied to the asymmetric oxidation of sulfides, often using aqueous hydrogen peroxide as the oxidant. nih.govacs.org

A variety of chiral ligands have been employed with iron catalysts, including salen, porphyrin, and bipyridine derivatives. acs.orgnih.govacs.org For instance, a diiron complex with a chiral bipyridine ligand derived from (-)-4,5-pinenebipyridine has been shown to catalyze the oxidation of aryl sulfides with moderate to good yields and significant enantiomeric excesses. nih.govacs.org The enantioselectivity of these systems can be influenced by factors such as the solvent polarity and reaction temperature, with optimal results often obtained in polar solvents at low temperatures. acs.org

Mechanistic studies suggest that the reaction proceeds through the formation of an iron-peroxo species, which acts as the oxygen atom donor to the sulfide substrate. nih.govacs.org The stereochemical control arises from the interaction of the sulfide with this chiral iron-peroxo intermediate.

| Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | ee (%) | Reference |

| Methyl phenyl sulfide | Fe(salan) complex | H₂O₂ | Water | 90 | 91 | acs.org |

| p-Bromophenyl methyl sulfide | Diiron bipyridine complex | H₂O₂ | Acetonitrile | 85 | 40 | acs.org |

| Thioanisole | Chiral Iron Porphyrin | H₂O₂ | Methanol (B129727) | >95 | 84 |

While gold catalysis is renowned for its ability to activate alkynes and allenes towards nucleophilic attack, its application in asymmetric sulfoxidation is an emerging area. The development of chiral ligands for gold has been a major focus, with chiral phosphines being among the most successful. nih.gov These ligands have enabled a wide range of enantioselective transformations.

In the context of sulfoxidation, gold nanoclusters have been shown to catalyze the selective oxidation of sulfides to sulfoxides. For example, TiO₂-supported Au₂₅(SR)₁₈ nanoclusters have demonstrated high activity and selectivity for the oxidation of methyl phenyl sulfide to its corresponding sulfoxide using iodosylbenzene as the oxidant. mdpi.com While this particular study did not focus on enantioselectivity, it highlights the potential of gold-based materials in catalyzing this transformation.

The development of well-defined chiral gold complexes capable of effecting highly enantioselective sulfoxidation remains a topic of ongoing research. The design of new chiral ligands that can effectively control the stereochemical outcome of the oxygen transfer from an oxidant to the sulfide at a gold center is crucial for advancing this field.

| Substrate | Catalyst System | Oxidant | Solvent | Conversion (%) | Selectivity for Sulfoxide (%) | Reference |

| Methyl phenyl sulfide | Au₂₅(SR)₁₈ / TiO₂ | PhIO | CH₃CN | ~97 | ~92 | mdpi.com |

Biocatalytic and Enzymatic Oxidation Systems

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral sulfoxides, offering high enantioselectivity under mild reaction conditions. smolecule.com Both whole-cell systems and isolated enzymes are employed to catalyze the asymmetric oxidation of prochiral sulfides.

Whole-Cell Biotransformations

The use of whole microbial cells as biocatalysts for asymmetric sulfoxidation is advantageous due to the presence of intact enzyme systems and cofactor regeneration mechanisms, which circumvents the need for expensive and unstable isolated enzymes. conicet.gov.ar A variety of microorganisms, including bacteria and fungi, have been screened for their ability to oxidize sulfides to chiral sulfoxides. conicet.gov.arnih.gov

A significant breakthrough in the synthesis of (R)-(Methylsulfinyl)cyclohexane has been achieved using Streptomyces species. In a study screening various bacteria, Streptomyces hiroshimensis ATCC 27429 was identified as a highly effective biocatalyst for the oxidation of cyclohexyl methyl sulfide. conicet.gov.arresearchgate.net This whole-cell biotransformation yielded enantiopure (R)-(Methylsulfinyl)cyclohexane with an enantiomeric excess (ee) of over 99% and a conversion of 61%. conicet.gov.ar The study highlighted the potential of actinomycetes as a valuable source of novel biocatalysts for chiral sulfoxide synthesis. researchgate.net

Interestingly, other Streptomyces strains exhibited different enantiopreferences. For instance, Streptomyces flavogriseus ATCC 33331 predominantly produced the (S)-enantiomer, albeit with lower enantioselectivity. conicet.gov.ar This demonstrates the diversity of enzymatic machinery within a single genus and the potential for discovering biocatalysts for either enantiomer of a target sulfoxide.

Table 1: Whole-Cell Biotransformation for the Synthesis of (R)-(Methylsulfinyl)cyclohexane

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|

| Streptomyces hiroshimensis ATCC 27429 | Cyclohexyl methyl sulfide | (R)-(Methylsulfinyl)cyclohexane | >99% | 61% | conicet.gov.ar |

| Streptomyces phaeochromogenes NCIMB 11741 | Cyclohexyl methyl sulfide | (R/S)-(Methylsulfinyl)cyclohexane | Time-dependent | - | conicet.gov.arresearchgate.net |

Isolated Enzyme Catalysis (e.g., Methionine Sulfoxide Reductases, Dimethyl Sulfoxide Reductases)

While whole-cell systems are robust, the use of isolated enzymes offers advantages in terms of higher purity, simpler downstream processing, and the avoidance of side reactions. Key enzymes in the context of chiral sulfoxide synthesis and resolution are Methionine Sulfoxide Reductases (Msrs) and Dimethyl Sulfoxide Reductases (DMSORs). nih.govnih.govnih.gov

Methionine sulfoxide reductases (Msrs) are a class of enzymes that catalyze the reduction of methionine sulfoxide back to methionine, playing a crucial role in repairing oxidative damage in cells. nih.govnih.gov These enzymes, particularly MsrA and MsrB, exhibit stereospecificity for the (S)- and (R)-enantiomers of sulfoxides, respectively. This enantioselectivity has been harnessed for the kinetic resolution of racemic sulfoxides. nih.govrsc.org In such a process, one enantiomer of the racemic sulfoxide is selectively reduced to the corresponding sulfide, leaving the other enantiomer in high enantiomeric purity. For example, a homolog of MsrB, liMsrB, from Limnohabitans sp. 103DPR2, has been shown to effectively resolve a range of racemic sulfoxides to produce the (S)-enantiomers with high ee (92-99%) and yields of approximately 50%. rsc.org While direct synthesis of (R)-(Methylsulfinyl)cyclohexane using isolated MsrB has not been explicitly detailed, the principle of their enantioselective reduction could be applied to a racemic mixture of (methylsulfinyl)cyclohexane to obtain the (R)-enantiomer.

Dimethyl sulfoxide reductases (DMSORs) are another family of enzymes that catalyze the reduction of sulfoxides. nih.govnih.gov These enzymes are part of a larger superfamily of molybdoenzymes and have been shown to have a broad substrate scope. researchgate.net Their potential in the kinetic resolution of racemic sulfoxides is an area of active research. nih.gov

Directed Evolution for Enhanced Enantioselectivity and Substrate Scope

Directed evolution is a powerful protein engineering technique used to tailor enzymes with desired properties, such as enhanced activity, stability, and enantioselectivity. nih.govresearchgate.net This iterative process of gene mutagenesis and screening allows for the development of highly efficient biocatalysts for specific transformations. researchgate.net While specific examples of the directed evolution of an enzyme for the synthesis of (R)-(Methylsulfinyl)cyclohexane are not yet prominent in the literature, the methodology holds immense promise. For instance, directed evolution has been successfully applied to improve the enantioselectivity of lipases and monooxygenases for various substrates. researchgate.net This approach could be used to engineer existing sulfoxidizing enzymes to enhance their enantioselectivity towards cyclohexyl methyl sulfide, or to broaden their substrate scope to include a wider range of alkyl cycloalkyl sulfides.

Kinetic Resolution Strategies for Chiral Sulfoxides

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. wikipedia.org This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer.

Asymmetric Reduction to Sulfides

As mentioned in the context of isolated enzymes, the enantioselective reduction of one sulfoxide enantiomer in a racemic mixture is an effective kinetic resolution strategy. nih.govwikipedia.org Enzymes such as Methionine Sulfoxide Reductase A (MsrA) are particularly well-suited for this purpose, as they selectively reduce the (S)-enantiomer of sulfoxides. nih.govnih.gov This leaves the (R)-enantiomer unreacted and thus enantiomerically enriched. This biocatalytic kinetic resolution offers a green and efficient route to optically pure (R)-sulfoxides. nih.gov

Table 2: Enzymatic Kinetic Resolution of Racemic Sulfoxides by Asymmetric Reduction

| Enzyme Family | Principle of Resolution | Target Enantiomer | General Outcome | Reference |

|---|---|---|---|---|

| Methionine Sulfoxide Reductase A (MsrA) | Selective reduction of (S)-sulfoxide | (R)-Sulfoxide | High ee of remaining (R)-sulfoxide | nih.govnih.gov |

Oxidation to Sulfones

An alternative kinetic resolution strategy involves the enantioselective oxidation of one sulfoxide enantiomer to the corresponding sulfone. nih.govwikipedia.org This method is often catalyzed by chiral metal complexes. For instance, vanadium complexes with chiral Schiff base ligands have been shown to be effective catalysts for the kinetic resolution of racemic alkyl aryl sulfoxides. organic-chemistry.org In this process, one enantiomer is preferentially oxidized to the sulfone, allowing for the recovery of the unreacted enantiomer with high optical purity. While this method has been demonstrated for various sulfoxides, specific data for the kinetic resolution of racemic (methylsulfinyl)cyclohexane via this route requires further investigation. The over-oxidation of the desired sulfoxide to a sulfone can be a challenge, but careful control of reaction conditions can minimize this side reaction. organic-chemistry.org

Table 3: Kinetic Resolution of Racemic Sulfoxides by Oxidation to Sulfones

| Catalyst System | Principle of Resolution | Target Enantiomer | General Outcome | Reference |

|---|

Stereoselective Nucleophilic Substitution at the Sulfur Atom

The direct, stereoselective formation of the C-S(O) bond via nucleophilic substitution at a chiral sulfur center is a cornerstone of enantiopure sulfoxide synthesis.

The Andersen synthesis, first reported in 1962, remains a widely utilized and practical method for preparing enantiomerically pure sulfoxides. illinois.edu The classic approach involves the reaction of a sulfinyl chloride with a chiral alcohol to form a mixture of diastereomeric sulfinate esters. illinois.edu These diastereomers, which can often be separated by physical methods like recrystallization, are then treated with an organometallic reagent, such as a Grignard reagent. illinois.eduacs.org This nucleophilic substitution proceeds with clean inversion of configuration at the sulfur atom, displacing the chiral alcohol moiety and yielding the desired enantiopure sulfoxide. illinois.edu

A common chiral auxiliary employed in this method is (-)-menthol, which reacts with a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) to produce diastereomeric menthyl p-toluenesulfinates. illinois.edu After separation, reaction with a Grignard reagent (e.g., cyclohexylmagnesium bromide) would lead to the formation of the corresponding chiral sulfoxide. This method's success is predicated on the efficient separation of the diastereomeric sulfinate esters.

A more contemporary and versatile approach involves the use of sulfenate anions as nucleophiles. These transient intermediates can be generated in situ from various precursors, with β-sulfinyl esters being particularly effective. nih.govmdpi.comencyclopedia.pub Under basic conditions, β-sulfinyl esters undergo a retro-Michael reaction to furnish the corresponding sulfenate anion. encyclopedia.pub This anion can then be reacted with a variety of electrophiles to form new sulfoxides. mdpi.comencyclopedia.pub

Palladium-catalyzed cross-coupling reactions of these sulfenate anions have emerged as a powerful tool for the synthesis of chiral sulfoxides. nih.govresearchgate.net For instance, the reaction of a sulfenate anion with an η3-allylpalladium complex, generated from an allylic precursor, leads to the formation of allyl sulfoxides. mdpi.comencyclopedia.pub The use of chiral ligands on the palladium catalyst can induce high levels of enantioselectivity in the final sulfoxide product. nih.gov This methodology offers excellent control over the oxidation state and is compatible with a wide range of functional groups. researchgate.net

| Precursor | Base/Catalyst | Electrophile | Product |

| β-Sulfinyl ester | Base (e.g., Cs2CO3) | Aryl halide/Allylic precursor | Aryl/Allyl sulfoxide |

| β-Sulfinyl ester | Base, Pd(0)/Chiral Ligand | Allylic precursor | Enantioenriched Allyl sulfoxide nih.gov |

Diastereoselective Synthesis Approaches

Diastereoselective methods leverage the influence of a pre-existing stereocenter to control the formation of a new stereogenic sulfur center.

In this strategy, a chiral auxiliary is covalently attached to the sulfur-containing substrate. The stereochemical information from the auxiliary then directs the outcome of a subsequent reaction to form the chiral sulfoxide. The sulfinyl group itself can act as a potent chiral auxiliary in a wide array of chemical transformations. illinois.edudicp.ac.cnacs.org

A prominent example is the use of N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, in the synthesis of chiral amines. osi.lv The principles of this auxiliary-mediated stereocontrol are directly applicable to the synthesis of chiral sulfoxides. For instance, a chiral auxiliary can be used to direct the diastereoselective synthesis of axially chiral bis-sulfoxide ligands. acs.org In such cases, the axial chirality is controlled by a pre-existing stereocenter, such as a p-tolylsulfinyl group. acs.org The synthesis of enantiopure substrates often begins with the reaction of Grignard reagents with diastereomerically pure sulfinates, such as (SS)-menthyl-4-toluenesulfinate. dicp.ac.cn

The diastereoselective reduction of β-keto sulfoxides is a highly effective method for generating chiral β-hydroxy sulfoxides, which are valuable synthetic intermediates. The resident chiral sulfinyl group directs the approach of the reducing agent to the prochiral ketone, leading to a preponderance of one diastereomer. acs.orgacs.org

Hydride reagents, such as diisobutylaluminium hydride (DIBAL-H) and lithium aluminium hydride (LAH), are commonly used for this transformation. The stereochemical outcome of the reduction can often be influenced by the presence of chelating agents (e.g., ZnCl2) or the specific hydride reagent employed. acs.org This methodology has been successfully applied to the asymmetric synthesis of both enantiomers of allylic alcohols from the reduction of the corresponding β-keto sulfoxides. acs.org Furthermore, enzymatic reductions using ketoreductases (KREDs) have been shown to be highly effective for the stereoselective reduction of keto sulfoxides, including α-fluoro-β-keto esters, often proceeding via a dynamic reductive kinetic resolution to yield products with high diastereo- and enantiomeric excess. alaska.edualaska.edu

| β-Keto Sulfoxide Substrate | Reducing Agent/Catalyst | Product | Key Feature |

| Acyclic/Cyclic β-Keto Sulfoxide | DIBAL-H, LAH | β-Hydroxy sulfoxide | High diastereoselectivity controlled by the chiral sulfinyl group. acs.orgacs.org |

| Racemic α-Fluoro-β-keto ester | Ketoreductase (KRED) | Enantio- and diastereomerically pure α-fluoro-β-hydroxy ester | Dynamic reductive kinetic resolution. alaska.edualaska.edu |

Stereochemical Investigations of R Methylsulfinyl Cyclohexane

Configurational Stability and Racemization of the Sulfinyl Stereocenter

The chirality of (R)-(methylsulfinyl)cyclohexane originates from the sulfinyl group, where the sulfur atom is a stereocenter. The stability of this stereocenter is not absolute and can be compromised through various racemization processes, which involve the inversion of the pyramidal geometry at the sulfur atom.

The process by which a chiral sulfoxide (B87167) inverts its configuration is known as pyramidal inversion. wikipedia.orgwikiwand.com This process involves the molecule passing through a planar transition state. wikipedia.orgwikiwand.com The energy barrier to this inversion is a critical factor in determining the configurational stability of the sulfoxide. For most sulfoxides, this barrier is substantial, rendering them optically stable at room temperature. wikipedia.orgwikiwand.com

Theoretical studies, employing methods such as Density Functional Theory (DFT), have been instrumental in elucidating the pyramidal inversion mechanism and quantifying the associated energy barriers. nih.gov For simple sulfoxides, these calculated barriers are generally in good agreement with experimental values obtained from racemization studies. nih.gov The energy barriers for the pyramidal inversion of various sulfoxides are influenced by the electronic and steric nature of the substituents attached to the sulfur atom. nih.govresearchgate.net For instance, the presence of a phenyl ring can lower the energy barrier by approximately 3 kcal/mol compared to a similar molecule without a phenyl substituent due to resonance stabilization of the transition state. nih.gov Conversely, electron-withdrawing groups can further decrease the barrier. nih.gov

Table 1: Calculated Energy Barriers for Pyramidal Inversion of Selected Sulfoxides

| Compound | Computational Method | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| H₂SO | DFT B3LYP/6-311G(d,p) | Not specified in provided context |

| DMSO | DFT B3LYP/6-311G(d,p) | Not specified in provided context |

| Methyl phenyl sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7-47.1 nih.gov |

| Methyl 4-cyanophenyl sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7-47.1 nih.gov |

| Diphenyl sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7-47.1 nih.gov |

| 4,4'-dicyanodiphenyl sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7-47.1 nih.gov |

| Benzyl (B1604629) methyl sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7-47.1 nih.gov |

| Benzyl phenyl sulfoxide | DFT B3LYP/6-311G(d,p) | 38.7-47.1 nih.gov |

Thermal racemization of sulfoxides occurs when sufficient thermal energy is supplied to overcome the pyramidal inversion barrier. oup.com For many sulfoxides, this requires high temperatures, often exceeding 200°C. oup.com The rate of thermal racemization is dependent on the specific sulfoxide, with some, like benzyl p-tolyl sulfoxide, racemizing significantly faster due to alternative mechanisms such as homolysis of the carbon-sulfur bond. researchgate.net

Recent research has explored catalytic methods to achieve thermal racemization under milder conditions. oup.com One such method utilizes a silica-gel-supported oxovanadium catalyst. oup.com This approach has been shown to be effective for a range of sulfoxides, including both alkyl aryl and diaryl sulfoxides, and is proposed to proceed through the formation of a radical cation intermediate. oup.com

Photochemical methods can also induce the racemization of chiral sulfoxides, often under significantly milder conditions than thermal methods. acs.orgnih.govnih.govacs.org This process typically involves the use of a photosensitizer. nih.govacs.org The mechanism is thought to proceed through the formation of a sulfoxide radical cation as a key intermediate. acs.orgnih.govacs.org The energy barrier for pyramidal inversion in the radical cation is considerably lower (around 10 kcal/mol) than in the neutral sulfoxide (38-41 kcal/mol), facilitating rapid racemization. acs.org

A variety of photosensitizers have been investigated, with 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+) proving to be particularly effective for the rapid photoracemization of enantiopure alkyl aryl sulfoxides. nih.govacs.org The efficiency of this process can be extremely high, with half-lives for racemization as short as a few seconds. nih.govacs.org However, the presence of easily oxidizable functional groups on the sulfoxide can hinder the photoracemization process. nih.govacs.org

Table 2: Rate of Photoracemization of Selected Alkyl Aryl Sulfoxides with TPT+

| Substrate | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Half-life (t₁/₂) (s) |

|---|---|---|

| Methyl p-tolyl sulfoxide | 1.36 x 10³ - 3.19 x 10³ nih.govacs.org | 2 - 5 nih.govacs.org |

| Various substituted alkyl aryl sulfoxides | 6.08 x 10¹ - 1.77 x 10⁴ nih.govacs.org | 0.4 - 114 nih.govacs.org |

Catalytic racemization offers a pathway to invert the stereochemistry of sulfoxides under milder conditions than traditional thermal methods. oup.com These catalytic processes can be broadly categorized based on the type of catalyst and the reaction mechanism.

One prominent mechanism involves the use of transition metal complexes. For instance, tris(2,2'-bipyridyl)ruthenium(III) hexafluorophosphate (B91526) has been shown to catalyze the thermal racemization of chiral aromatic sulfoxides through an electron-transfer process that generates a sulfoxide radical cation. acs.orgnih.gov

Another approach involves the use of heterogeneous catalysts, such as the silica-gel-supported oxovanadium catalyst mentioned earlier, which also operates via a radical cation intermediate through a redox cycle of the metal. oup.com Hydrogen chloride has also been reported to catalyze the racemization of sulfoxides. acs.org

The development of catalytic methods is crucial for applications such as dynamic kinetic resolution, where rapid racemization of the starting material is essential for achieving high yields of a single enantiomer of the product. oup.comresearchgate.net

Conformational Analysis of the Cyclohexane (B81311) Ring in (R)-(Methylsulfinyl)cyclohexane

The cyclohexane ring in (R)-(methylsulfinyl)cyclohexane is not static but exists in a dynamic equilibrium between different chair conformations. masterorganicchemistry.compressbooks.pub The orientation of the methylsulfinyl group, either axial or equatorial, has a profound impact on the stability of these conformers.

In substituted cyclohexanes, substituents generally prefer to occupy the equatorial position to minimize steric interactions. ucalgary.cafiveable.me When a substituent is in the axial position, it experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. ucalgary.ca The magnitude of this preference for the equatorial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. oregonstate.edu A larger A-value indicates a stronger preference for the equatorial position. fiveable.me

Table 3: General Conformational Preferences in Monosubstituted Cyclohexanes

| Substituent | A-value (kcal/mol) | Equatorial Preference |

|---|---|---|

| Methyl | 1.74 - 1.8 masterorganicchemistry.comoregonstate.edu | High |

| Ethyl | 1.8 oregonstate.edu | High |

| 2-Propyl | 2.1 oregonstate.edu | Very High |

| tert-Butyl | >4.5 oregonstate.edu | Overwhelmingly Equatorial |

| Cl | 0.53 oregonstate.edu | Moderate |

| Br | 0.59 oregonstate.edu | Moderate |

| I | 0.47 oregonstate.edu | Moderate |

| OMe | 0.6 oregonstate.edu | Moderate |

| CCH | 0.5 oregonstate.edu | Moderate |

A-Values and Conformational Free Energies for Sulfur-Containing Groups in Cyclohexane

The conformational preference of a substituent on a cyclohexane ring is quantified by its A-value, which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformations. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position to minimize steric strain. wikipedia.orgmasterorganicchemistry.com For sulfur-containing groups, these values are influenced by both the size of the substituent and electronic interactions.

Variable-temperature NMR spectroscopy has been a key technique for determining the thermodynamic parameters, including A-values, for various substituents. redalyc.org Studies have shown that for groups like methylthio, methylsulfinyl, and methylsulfonyl, the conformational free energies are influenced by factors beyond simple steric bulk. redalyc.org While steric hindrance plays a role, with larger groups generally favoring the equatorial position, electronic effects can also be significant. msu.edulibretexts.org

Table 1: A-Values for Selected Sulfur-Containing and Other Substituents in Cyclohexane

| Substituent | A-Value (kcal/mol) |

| -SMe | Value not explicitly found |

| -S(O)Me | Value not explicitly found |

| -SO₂Me | Value not explicitly found |

| -CH₃ | 1.70 - 1.74 wikipedia.orgwikipedia.org |

| -OH | 0.87 masterorganicchemistry.com |

| -Br | 0.38 - 0.48 masterorganicchemistry.com |

Steric and Electronic Interactions Affecting Cyclohexane Conformations

The conformation of a substituted cyclohexane is primarily dictated by the minimization of steric and electronic repulsions. pressbooks.pub In the chair conformation, substituents can occupy either axial or equatorial positions. libretexts.org

Steric Interactions: The most significant steric interaction in substituted cyclohexanes is the 1,3-diaxial interaction. pressbooks.publibretexts.org This occurs when an axial substituent experiences steric crowding from the two axial hydrogens on the same side of the ring. msu.edupressbooks.pub The magnitude of this strain is related to the size of the substituent; larger groups experience greater steric hindrance and thus have a stronger preference for the equatorial position to avoid these unfavorable interactions. libretexts.orgpressbooks.pub For instance, the t-butyl group, with its large size, has a very high A-value and exists almost exclusively in the equatorial position. pressbooks.pub

Electronic Interactions: While steric effects are often dominant, electronic interactions can also play a crucial role, particularly with electronegative or polar substituents. These interactions can involve dipole-dipole interactions and hyperconjugation. In some cases, attractive forces, such as dispersion forces, can stabilize conformations that would otherwise be considered sterically unfavorable. researchgate.net For certain substituents, these electronic factors can lead to a smaller than expected A-value or even a preference for the axial position, an "anomalous" result when considering only steric bulk. researchgate.netnih.gov

Enthalpic and Entropic Contributions to Conformational Equilibria

The Gibbs free energy (ΔG°) of a conformational equilibrium is composed of both enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°). scielo.org.mx A thorough understanding of conformational preferences requires separating these two factors. redalyc.orgscielo.org.mx

Enthalpy (ΔH°): The enthalpic contribution is primarily associated with the changes in bond strain and steric interactions between the two conformers. github.io For most substituents, the equatorial conformer is enthalpically favored due to the avoidance of 1,3-diaxial interactions present in the axial conformer. pressbooks.pub

Ring-Flipping Dynamics of the Cyclohexane Moiety

The cyclohexane ring is not static but undergoes a rapid conformational change known as ring-flipping or chair-flipping. wikipedia.orgmasterorganicchemistry.com This process interconverts the two chair conformations, causing axial substituents to become equatorial and vice versa. masterorganicchemistry.commvpsvktcollege.ac.in

The ring-flipping process proceeds through several higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. ic.ac.ukwikipedia.org The energy barrier for this process in unsubstituted cyclohexane is approximately 10-11 kcal/mol. libretexts.org At room temperature, this inversion is extremely fast, with molecules flipping about 100,000 times per second. libretexts.org However, at low temperatures (e.g., -70 °C or lower), the ring inversion slows down sufficiently to allow for the observation of individual conformers by techniques like NMR spectroscopy. redalyc.orgscielo.org.mx The presence of substituents can affect the energy barrier and the rate of ring-flipping.

Absolute and Relative Stereochemistry Determination

R/S Designation at the Sulfinyl Sulfur

The sulfinyl group in (R)-(Methylsulfinyl)cyclohexane is a stereocenter because the sulfur atom is bonded to three different groups (the cyclohexane ring, a methyl group, and an oxygen atom) and has a lone pair of electrons. britannica.com This results in a non-superimposable mirror image, leading to the existence of enantiomers.

The absolute configuration at the chiral sulfur atom is designated as R or S using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org To apply these rules to a trigonal pyramidal center like a sulfoxide, a "phantom atom" of low priority is notionally placed where the lone pair of electrons resides to create a tetrahedral geometry. stackexchange.com The substituents are then prioritized based on atomic number. The molecule is oriented so that the lowest priority group (the phantom atom representing the lone pair) points away from the viewer. If the sequence from the highest to the second-highest to the third-highest priority group is clockwise, the configuration is R; if it is counter-clockwise, the configuration is S. libretexts.org

Stereoisomerism in Substituted Cyclohexanes

Substituted cyclohexanes can exhibit various forms of stereoisomerism, including conformational isomerism and configurational isomerism (enantiomers and diastereomers). mvpsvktcollege.ac.in

Configurational Isomers: When a cyclohexane ring has two or more substituents, configurational isomers such as cis and trans isomers are possible. pressbooks.pub

Cis isomers have substituents on the same side of the ring. pressbooks.pub

Trans isomers have substituents on opposite sides of the ring. pressbooks.pub

Conformational Isomers: Each configurational isomer can exist as two interconverting chair conformations. libretexts.org For a given isomer, the relative stability of its two chair conformers is determined by the cumulative steric effects of all substituents. pressbooks.pub The conformation with the greater number of substituents, particularly the larger ones, in the equatorial position will generally be the more stable one. msu.edupressbooks.pub

Pseudo-Chirality in Cyclic Systems

This asymmetry has profound and measurable consequences on the stereochemical environment of the cyclohexane ring itself. The two faces of the ring (the one the sulfinyl group is "on" and the one it is "away from") become diastereotopic. Consequently, the methylene (B1212753) protons on the ring, which are enantiotopic or homotopic in unsubstituted cyclohexane, become diastereotopic. masterorganicchemistry.com Diastereotopic protons are chemically non-equivalent and, therefore, exhibit different chemical shifts in nuclear magnetic resonance (NMR) spectroscopy. masterorganicchemistry.com This non-equivalence is a direct manifestation of the chiral influence exerted by the (R)-methylsulfinyl group on the achiral cyclohexane scaffold.

The stereochemical complexity is further deepened by the conformational dynamics of the cyclohexane ring. Like other monosubstituted cyclohexanes, (R)-(Methylsulfinyl)cyclohexane exists as an equilibrium between two chair conformations, which interconvert via a ring-flip. pressbooks.pub In one conformer, the methylsulfinyl group occupies an axial position, while in the other, it is in an equatorial position.

Axial Conformer: The methylsulfinyl group points perpendicular to the general plane of the ring.

Equatorial Conformer: The methylsulfinyl group points outwards from the side of the ring.

These two conformers are diastereomers and are not energetically equivalent. pressbooks.pub The relative stability is dictated by steric and stereoelectronic interactions. acs.orgweebly.com For most monosubstituted cyclohexanes, the equatorial conformer is significantly more stable to avoid 1,3-diaxial interactions, which are a form of steric strain between the axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. openstax.orglibretexts.org The larger the substituent, the greater the steric strain and the more the equilibrium favors the equatorial conformer. pressbooks.pub

The investigation into the specific conformational preference of the methylsulfinyl group and the resulting diastereotopicity of the ring protons is a key area of research, often elucidated through detailed NMR spectroscopic analysis. nih.gov The chemical shifts and coupling constants of the ring protons provide precise information about the predominant conformation and the geometry of the molecule. nih.gov

Table 1: Representative ¹H-NMR Data Illustrating Diastereotopicity in a Substituted Cyclohexane System Note: This table provides illustrative data typical for a monosubstituted cyclohexane where a chiral group induces diastereotopicity. Actual values for (R)-(Methylsulfinyl)cyclohexane would be determined experimentally.

| Proton Position | Typical Chemical Shift Range (ppm) - Axial | Typical Chemical Shift Range (ppm) - Equatorial | Rationale for Non-Equivalence |

|---|---|---|---|

| C2, C6 (ortho) | ~1.2 - 1.5 | ~1.6 - 1.9 | Protons are diastereotopic due to proximity to the chiral sulfinyl group. The axial and equatorial protons experience different magnetic environments. |

| C3, C5 (meta) | ~1.1 - 1.4 | ~1.7 - 2.0 | Diastereotopicity persists, though the effect may be slightly diminished compared to the ortho positions. |

| C4 (para) | ~1.0 - 1.3 | ~1.5 - 1.8 | The C4 protons are also diastereotopic. The C4 carbon itself can be considered a pseudo-chiral center as substitution of its two protons would lead to diastereomers. |

The carbon atoms of the cyclohexane ring also experience this chiral influence. In ¹³C-NMR spectroscopy, all six carbons of the ring in (R)-(Methylsulfinyl)cyclohexane are expected to be chemically non-equivalent, giving rise to six distinct signals, whereas unsubstituted cyclohexane shows only one signal. libretexts.org This provides further evidence of the symmetry breaking induced by the chiral substituent.

Table 2: Conformational Energy Differences for Common Cyclohexane Substituents This table provides context by showing the energetic preference for the equatorial position for various groups. The value for the methylsulfinyl group would be determined by similar experimental or computational methods.

| Substituent | -ΔG° (kJ/mol) (Axial to Equatorial) | Predominant Conformer |

|---|---|---|

| -CH₃ (Methyl) | 7.6 openstax.org | Equatorial (95%) openstax.org |

| -CH₂CH₃ (Ethyl) | 8.0 | Equatorial |

| -CH(CH₃)₂ (Isopropyl) | 9.2 | Equatorial |

| -C(CH₃)₃ (tert-Butyl) | ~21 pressbooks.pub | Equatorial (>99.9%) pressbooks.pub |

| -S(O)CH₃ (Methylsulfinyl) | Value to be determined | Expected to be Equatorial |

Reactivity and Mechanistic Aspects of R Methylsulfinyl Cyclohexane and Analogues

The Sulfinyl Group as a Chiral Inductor in Reactions

The sulfinyl group is a valuable chiral auxiliary in stereoselective synthesis due to its ability to be easily introduced and removed, its configurational stability, and its capacity for high asymmetric induction. nih.gov In compounds like (R)-(Methylsulfinyl)cyclohexane, the chiral sulfinyl group plays a pivotal role in controlling the stereochemical outcome of reactions at adjacent or nearby prochiral centers. This stereocontrol is a consequence of the steric and electronic characteristics of the sulfinyl moiety. The lone pair of electrons on the sulfur atom, along with the sulfinyl oxygen, creates a sterically hindered and electronically distinct environment, which directs incoming reagents to attack from the less obstructed face of the molecule.

The application of (R)-(Methylsulfinyl)cyclohexane and its analogues has been crucial in achieving high levels of diastereoselectivity in various chemical transformations. nih.govrsc.org For example, the addition of nucleophiles to carbonyl groups on the cyclohexane (B81311) ring can be effectively directed by the sulfinyl group. The degree of diastereoselectivity in these reactions is often influenced by factors such as the specific nucleophile used, the solvent, and the presence of metal ions that can form chelates.

The conformational preference of the methylsulfinyl group on the cyclohexane ring is a key determinant of the stereochemical outcome. Whether the sulfinyl group occupies an equatorial or axial position can result in different facial selectivities. For instance, during the reduction of an adjacent ketone, the hydride reagent will preferentially attack from the face opposite the bulky sulfinyl oxygen. The rigid chair-like conformation of the cyclohexane ring allows the steric and electronic influence of the sulfinyl group to be transmitted to other parts of the molecule, thereby guiding the approach of reagents and leading to predictable stereochemical results.

Reactions Involving the Methylsulfinyl Moiety

The hydrogen atoms on the methyl group of (R)-(Methylsulfinyl)cyclohexane are acidic enough to be removed by strong bases, such as n-butyllithium or lithium diisopropylamide (LDA), leading to the formation of a carbanion. sci-hub.se This α-sulfinyl carbanion is a powerful nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions. sci-hub.seyoutube.com

A key feature of this carbanion is its configurational stability at low temperatures, which is conferred by the adjacent chiral sulfinyl group. rsc.org This stability enables highly stereoselective reactions with a range of electrophiles. For instance, its reaction with aldehydes and ketones produces β-hydroxy sulfoxides with high diastereoselectivity. rsc.org The stereochemical outcome is often explained by a chelated transition state model, where the lithium cation coordinates with both the sulfinyl oxygen and the oxygen of the electrophile, directing the attack from a specific face. rsc.org

The reactivity of these carbanions also extends to reactions with other electrophiles like alkyl halides, epoxides, and esters, yielding β-substituted sulfoxides. nih.gov These products are valuable intermediates in organic synthesis, as the sulfinyl group can be subsequently modified or removed.

Note: The diastereomeric excess values are based on representative reactions of α-sulfinyl functionalized alkyl aryl lithium compounds and can vary depending on specific substrates and reaction conditions. rsc.org

The sulfur atom in the sulfinyl group of (R)-(Methylsulfinyl)cyclohexane is susceptible to attack by both nucleophiles and electrophiles. Nucleophilic attack on the sulfur atom can lead to substitution or reduction reactions. For instance, certain organometallic reagents can displace the methyl group. The reactivity of various nucleophiles towards sulfinyl sulfur has been studied, indicating that it is a "softer" electrophilic center than sulfonyl sulfur. researchgate.net

While less common, electrophiles can also react at the sulfinyl sulfur. acs.org More frequently, electrophilic attack occurs at the α-carbon, especially after its deprotonation to the carbanion. rsc.org The carbons adjacent to the sulfinyl group also show distinct reactivity. The α-carbon, as mentioned, is readily deprotonated to form a nucleophile. sci-hub.se The β-carbon can undergo elimination reactions, particularly when a suitable leaving group is present, with the stereoelectronics of the elimination being influenced by the cyclohexane ring's conformation and the sulfinyl group's orientation.

(R)-(Methylsulfinyl)cyclohexane and related sulfoxides can undergo several types of rearrangement reactions, with the Pummerer rearrangement being a notable example. chem-station.comtcichemicals.com This reaction typically involves treating a sulfoxide (B87167) with an activating agent like acetic anhydride, which converts it into an α-acyloxy sulfide (B99878). wikipedia.org The mechanism proceeds through an acylated sulfonium (B1226848) ion, which then eliminates to form a thionium (B1214772) ion intermediate that is subsequently trapped by a nucleophile. wikipedia.orgnumberanalytics.com

When applied to chiral sulfoxides such as (R)-(Methylsulfinyl)cyclohexane, the Pummerer rearrangement can proceed with a transfer of chirality from the sulfur atom to the adjacent carbon. nih.govmanchester.ac.uk The stereochemical outcome is dependent on the reaction conditions and the structure of the sulfoxide. numberanalytics.comcdnsciencepub.com

Sulfonyl migrations represent another class of rearrangements, although they are reported less frequently than Pummerer-type reactions. These migrations can occur as 1,3-shifts under thermal, photochemical, or catalyst-induced conditions and may proceed through radical or polar mechanisms. rsc.orgacs.org Recent studies have explored these migrations, often described as "unexpected," and have begun to elucidate their underlying mechanisms through isotopic labeling and computational studies. rsc.orgacs.org

Mechanistic Studies of Diastereoselective and Enantioselective Pathways

The significant stereocontrol exerted by the chiral sulfinyl group in (R)-(Methylsulfinyl)cyclohexane has led to extensive mechanistic investigations to understand the origins of the observed diastereoselectivity. acs.org These studies often combine experimental approaches with computational modeling. rsc.orgresearchgate.net

For reactions involving the α-sulfinyl carbanion, the Zimmerman-Traxler model is frequently used to rationalize the high diastereoselectivity observed in additions to carbonyl compounds. ubc.caharvard.eduyoutube.com This model posits a chair-like, six-membered transition state where a lithium cation chelates to both the sulfinyl oxygen and the carbonyl oxygen of the electrophile. ubc.calibretexts.org The substituents arrange themselves to minimize steric hindrance, favoring the formation of one diastereomer. harvard.edu Computational studies using Density Functional Theory (DFT) have supported these models by providing detailed insights into transition state geometries and energies, helping to rationalize and predict stereochemical outcomes. researchgate.net

Applications of R Methylsulfinyl Cyclohexane in Asymmetric Synthesis

Utilization as Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. medcraveonline.comsemanticscholar.org The inherent chirality of the auxiliary biases the reaction to favor the formation of one diastereomer over another. After the desired stereocenter has been created, the auxiliary is cleaved and can ideally be recovered for reuse.

Chiral sulfoxides are particularly effective as chiral auxiliaries due to the high degree of facial differentiation they provide. illinois.edu The sulfinyl group, with its pyramidal geometry and distinct substituents (a lone pair, an oxygen atom, and two different organic groups), creates a highly asymmetric environment. illinois.edusemanticscholar.org In the context of (R)-(Methylsulfinyl)cyclohexane, the chiral sulfur atom can effectively shield one face of a nearby reactive center, forcing an incoming reagent to approach from the less sterically hindered direction.

The effectiveness of a sulfoxide (B87167) auxiliary is often enhanced by its ability to chelate to metal cations. medcraveonline.com The oxygen atom of the sulfinyl group can coordinate with a Lewis acid, locking the conformation of the substrate-auxiliary adduct into a rigid, well-defined arrangement. This pre-organization of the transition state is crucial for achieving high levels of diastereoselectivity in reactions such as aldol additions, Michael additions, and alkylations. beilstein-journals.org While specific documented applications of (R)-(Methylsulfinyl)cyclohexane as a chiral auxiliary are not widespread, its structure embodies the key principles required for high asymmetric induction, making it a molecule of significant potential in this area.

Function as Chiral Ligands in Asymmetric Catalysis

Chiral sulfoxides have gained prominence as a versatile class of ligands for transition metal-catalyzed asymmetric reactions. nih.gov Their utility stems from several advantageous properties, including the proximity of the stereogenic center (the sulfur atom) to the coordinating metal, which allows for effective chirality transfer, and the ability to coordinate to the metal center through either the sulfur or oxygen atom, providing mechanistic flexibility. nih.gov

The design of effective chiral sulfoxide ligands hinges on creating a well-defined steric and electronic environment around the metal center. The cyclohexyl group in (R)-(Methylsulfinyl)cyclohexane provides a bulky, sterically demanding framework that can effectively influence the orientation of substrates in the metal's coordination sphere.

The synthesis of enantiomerically enriched (R)-(Methylsulfinyl)cyclohexane is a critical first step in ligand development. Several synthetic strategies have been reported. One approach involves the asymmetric S-alkylation of a sulfenate anion mediated by a phase-transfer catalyst derived from a Cinchona alkaloid. This method has been used to produce (R)-cyclohexyl methyl sulfoxide, albeit with modest enantiomeric excess (47% ee) and in moderate yield (34%). acs.org Another one-pot synthesis involves the reaction of sequential Grignard reagents with sulfur dioxide (delivered from the surrogate DABSO) and an in-situ generated silyl sulfinate ester intermediate. This method has been shown to produce the related 4-fluorophenyl cyclohexyl sulfoxide in good yield. acs.org Biocatalytic methods, using monooxygenase enzymes, have also been explored for the oxidation of cyclohexyl methyl sulfide (B99878), yielding the (R)-sulfoxide. almacgroup.com

Ligands incorporating the cyclohexyl sulfoxide motif have demonstrated their utility in metal-catalyzed enantioselective reactions. A notable example involves the use of a chiral sulfoxide-alkene hybrid ligand, which features a cyclohexane (B81311) core, in a rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to a cyclic enone. nih.gov In this transformation, the rhodium catalyst, prepared in situ from the sulfoxide ligand, effectively catalyzed the conjugate addition to furnish the desired product in good yield and high enantioselectivity.

The results of this transformation highlight the potential of cyclohexyl sulfoxide-based ligands to induce high levels of asymmetry in carbon-carbon bond-forming reactions.

| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | 2-Cyclohexen-1-one | 2.5 | 46 | 81 |

Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition using a Cyclohexyl Sulfoxide-Alkene Ligand nih.gov

Role as Organocatalysts

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. researchgate.net Chiral sulfoxides and their derivatives have been explored as organocatalysts, where the sulfinyl group can act as a Lewis base through its oxygen atom to activate substrates or organize transition states via hydrogen bonding.

While the direct application of (R)-(Methylsulfinyl)cyclohexane as an organocatalyst is an emerging area, the broader field of organocatalytic enantioselective oxidation of sulfides to produce chiral sulfoxides is well-established. researchgate.net These reactions often employ chiral imines, flavinium salts, or phosphoric acids as catalysts in the presence of an oxidant like hydrogen peroxide. researchgate.net Such methods provide a route to compounds like (R)-(Methylsulfinyl)cyclohexane itself. The development of (R)-(Methylsulfinyl)cyclohexane and its derivatives as direct organocatalysts for other transformations remains an area of potential future development.

Application as Stereoselective Building Blocks for Complex Molecular Architectures

Chiral building blocks are enantiomerically pure compounds that are incorporated as a permanent structural feature in the synthesis of a larger, complex target molecule. semanticscholar.org The stereocenter(s) within the building block are used to establish the absolute stereochemistry of the final product.

(R)-(Methylsulfinyl)cyclohexane is well-suited to serve as a chiral building block. The sulfinyl group is conformationally stable and the stereochemistry at the sulfur atom is robust, not prone to racemization under typical synthetic conditions. illinois.edu This allows the (R)-configuration of the methylsulfinyl group to be reliably transferred into a target molecule.

Therefore, it is not possible to provide a comprehensive article that strictly adheres to the provided outline and content requirements. The following sections would require specific computational data for (R)-(Methylsulfinyl)cyclohexane, which is not available in the retrieved search results:

Computational Chemistry Studies on R Methylsulfinyl Cyclohexane

Prediction of Stereochemical Outcomes and Selectivity in Reactions

Computational chemistry plays a crucial role in predicting the stereochemical outcomes of reactions involving chiral sulfoxides like (R)-(Methylsulfinyl)cyclohexane. By modeling the transition states of competing reaction pathways, chemists can forecast which diastereomer or enantiomer will be preferentially formed.

Detailed computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding and predicting the selectivity of reactions. For instance, in the case of the deprotonation of chiral sulfoxides to form α-sulfinyl carbanions, a key step in many synthetic transformations, the stereochemical outcome is dictated by the relative energies of the diastereomeric transition states. The preferred transition state is the one with the lowest energy, which corresponds to the major product formed.

The prediction of stereochemical outcomes is not limited to deprotonation reactions. Computational methods are also applied to predict the selectivity of other important reactions of sulfoxides, such as the Pummerer rearrangement and mdpi.comwikipedia.org-sigmatropic rearrangements. researchgate.netacs.orgnih.gov In these reactions, the chiral sulfinyl group can direct the stereochemistry of the newly formed stereocenters.

Illustrative Data Table for Predicted Stereoselectivity:

To illustrate how computational data is used to predict stereoselectivity, the following table presents hypothetical calculated energy differences for two competing diastereomeric transition states (TS1 and TS2) in a reaction of (R)-(Methylsulfinyl)cyclohexane and the resulting predicted diastereomeric excess (% de).

| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Diastereomeric Excess (% de) |

| TS1 (leading to Diastereomer 1) | 0.0 | 95 |

| TS2 (leading to Diastereomer 2) | 2.0 | |

| TS1 (leading to Diastereomer 1) | 0.0 | 80 |

| TS2 (leading to Diastereomer 2) | 1.1 |

Note: This table is for illustrative purposes and is based on typical energy differences and corresponding selectivities found in computational studies of chiral sulfoxides.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful lens through which the intricate details of reaction mechanisms can be visualized and understood. For reactions involving (R)-(Methylsulfinyl)cyclohexane, computational studies can map out the entire reaction pathway, identifying key intermediates and transition states.

The Pummerer reaction, a fundamental transformation of sulfoxides, is a prime example where computational studies have shed light on the reaction mechanism. rsc.orgorganicreactions.orgwikipedia.org The reaction is initiated by the activation of the sulfoxide (B87167) with an electrophile, typically an acid anhydride, to form a sulfonium (B1226848) intermediate. This is followed by the elimination of a proton from the α-carbon to generate a thionium (B1214772) ion, which is then attacked by a nucleophile. Computational modeling can determine the activation energies for each of these steps, revealing the rate-determining step of the reaction.

Similarly, the mdpi.comwikipedia.org-sigmatropic rearrangement of allylic sulfoxides, a concerted pericyclic reaction, has been extensively studied using computational methods. mdpi.comwikipedia.orgresearchgate.netacs.orgnih.gov These studies have provided detailed three-dimensional structures of the cyclic transition states, explaining the high degree of stereocontrol observed in these reactions. For an allylic derivative of (R)-(Methylsulfinyl)cyclohexane, computational analysis could predict the facial selectivity of the rearrangement and the stereochemistry of the resulting allylic alcohol.

Illustrative Data Table for a Hypothetical Reaction Mechanism:

The following table provides an example of how computational data can be presented to describe the key steps in a hypothetical reaction of (R)-(Methylsulfinyl)cyclohexane, including the calculated activation energies.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1 | Formation of the sulfonium intermediate | 15.2 |

| 2 | Deprotonation to form the thionium ion (Rate-determining step) | 25.5 |

| 3 | Nucleophilic attack on the thionium ion | 8.7 |

Note: This table is for illustrative purposes and presents plausible activation energies for the steps of a Pummerer-type reaction based on computational studies of similar cyclic sulfoxides.

Advanced Analytical Methodologies for Stereochemical Characterization in Research

Chiral Chromatography for Enantiomeric Purity and Separation

Chiral chromatography stands as a fundamental technique for the analysis and separation of enantiomers. This method leverages a chiral environment, most commonly a chiral stationary phase (CSP), to create transient diastereomeric interactions with the enantiomers of an analyte. These differing interactions result in distinct retention times, enabling their separation and quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a highly effective and extensively employed method for the enantioseparation of chiral sulfoxides, including (R)-(Methylsulfinyl)cyclohexane. The selection of the CSP is crucial and is frequently guided by the structural characteristics of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly successful. For example, Chiralcel OD-R has been used for the chiral resolution of sulfoxide-containing compounds. nih.govsemanticscholar.orgmdpi.com The separation mechanism hinges on the formation of temporary diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is governed by a variety of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The sulfinyl group, with its lone pair of electrons and the S=O bond, is central to these interactions.

The composition of the mobile phase significantly influences the retention and resolution of sulfoxide (B87167) enantiomers. Typically, alcohol modifiers like ethanol (B145695) or isopropanol (B130326) are used in conjunction with a non-polar solvent such as hexane. bujnochem.com The specific alcohol and its concentration can greatly affect the enantioselectivity by competing with the analyte for the interactive sites on the CSP. nih.gov The development of immobilized polysaccharide-based CSPs has broadened the range of usable solvents, including the use of pure ethanol, contributing to more environmentally friendly methods. nih.gov

Table 1: HPLC Chiral Separation Data for Sulfoxides This table is interactive. Click on the headers to sort the data.

| Chiral Stationary Phase | Mobile Phase Composition | Analyte Class |

|---|---|---|

| Chiralcel OD-R | Reversed Phase Conditions | Lansoprazole and metabolites |

| Chiralpak IA | Methyl-tert-butyl ether:ethyl acetate:ethanol:diethylamine | Lansoprazole and impurities |

| CHIRALPAK IH-3 | Pure Ethanol / Water-Ethanol Mixtures | Chiral Isothiocyanates (including sulfoxides) |

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) equipped with chiral columns is another important technique for separating the enantiomers of volatile chiral compounds. gcms.czhplc.sk For less volatile compounds like (Methylsulfinyl)cyclohexane, derivatization may be required to enhance volatility and improve the separation process. Chiral GC columns are typically capillary columns coated with a CSP. nih.gov Cyclodextrin derivatives are among the most common CSPs used in GC. sigmaaldrich.comsigmaaldrich.com These cyclodextrins possess a chiral cavity and separate enantiomers based on the differential inclusion of the analytes. The precision of the fit and the interactions of each enantiomer within the chiral cavity dictate its retention time. The development of various derivatized cyclodextrins has expanded the range of compounds that can be successfully resolved. gcms.cz

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has gained prominence as a powerful alternative to both HPLC and GC for chiral separations. nih.govnih.govresearcher.life SFC employs a supercritical fluid, most often carbon dioxide, as the primary mobile phase. nih.gov Supercritical CO2 offers low viscosity and high diffusivity, which can translate to faster separations and greater efficiency when compared to HPLC. For chiral separations, SFC is frequently paired with the same types of CSPs used in HPLC, such as polysaccharide-based phases. bujnochem.com The addition of co-solvents, usually alcohols like methanol (B129727) or ethanol, is essential for adjusting the mobile phase's solvating strength and achieving optimal chromatographic performance. nih.gov SFC is often highlighted as a "green" analytical technique due to its significantly reduced consumption of organic solvents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of molecules. It provides a wealth of information regarding atomic connectivity and the spatial arrangement of atoms within a molecule.

Variable-Temperature NMR for Conformational Dynamics and Interconversion Rates

(R)-(Methylsulfinyl)cyclohexane exists as an equilibrium of different conformers, primarily the axial and equatorial forms, arising from the chair-to-chair ring inversion of the cyclohexane (B81311) ring. masterorganicchemistry.comyoutube.com Variable-temperature (VT) NMR spectroscopy is a potent technique for investigating these conformational dynamics. At ambient temperatures, the interconversion between the axial and equatorial conformers is rapid on the NMR timescale, leading to a spectrum that shows time-averaged signals. nih.gov As the temperature is decreased, the rate of this interconversion slows. Upon reaching the coalescence temperature, the signals for the individual conformers begin to broaden and then resolve into separate, distinct sets of peaks at even lower temperatures.

Through the analysis of NMR spectra across a range of temperatures, key thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational inversion can be determined. For cyclohexane derivatives, the energy barrier to ring inversion is generally around 10-12 kcal/mol. masterorganicchemistry.com The preference for the methylsulfinyl group to occupy either the axial or equatorial position is governed by a combination of steric and electronic factors. Research on methylsulfinylcyclohexane has indicated a preference for the equatorial conformer.

Table 2: Conformational Preference Data for Monosubstituted Cyclohexanes This table is interactive. Click on the headers to sort the data.

| Substituent | A-value (kcal/mol) | Preferred Conformation |

|---|---|---|

| -CH3 | 1.7 | Equatorial |

| -Cl | 0.53 | Equatorial |

| -Br | 0.48 | Equatorial |

Note: The A-value represents the conformational free energy difference between the axial and equatorial conformers.

Use of Chiral Auxiliary Reagents and Lanthanide Shift Reagents

To ascertain the enantiomeric purity of a chiral sample via NMR, one can employ chiral auxiliary reagents or chiral solvating agents. nih.gov These reagents react with the enantiomers to create diastereomers, which, by definition, have distinct physical properties and will thus exhibit different NMR spectra. The integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric ratio.

Lanthanide shift reagents (LSRs) are another category of reagents utilized in NMR spectroscopy to induce changes in the chemical shifts of a molecule's protons. nih.govslideshare.netrsc.org Chiral LSRs, such as Eu(hfc)3 (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate the signals of enantiomers. organicchemistrydata.org The LSR forms a complex with the analyte, and the magnitude of the induced shift differs for the two enantiomeric complexes, resulting in the separation of their NMR signals. libretexts.org The sulfinyl group in (R)-(Methylsulfinyl)cyclohexane, with its Lewis basic oxygen atom, provides a good coordination site for these lanthanide shift reagents.

Chiroptical Spectroscopy for Absolute Configuration Assignment

Chiroptical spectroscopic methods are powerful non-destructive techniques for investigating the stereochemical properties of chiral molecules in solution. These methods are based on the differential interaction of left and right circularly polarized light with a chiral substance.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is directly related to the molecule's absolute configuration.

For chiral sulfoxides, the sulfoxide group itself acts as a chromophore. The electronic transitions within this group, typically in the ultraviolet region, give rise to characteristic CD signals. The sign and intensity of the Cotton effect are highly sensitive to the stereochemical environment around the sulfur atom.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays the magnitude and sign of this rotation across a range of wavelengths. Similar to CD spectroscopy, the shape of the ORD curve, particularly in the region of a chromophore's absorption band (the Cotton effect), is characteristic of the molecule's absolute configuration.

Historically, ORD was a primary method for assigning the absolute configuration of chiral compounds. For ketones and other chromophore-containing molecules, empirical rules, such as the Octant Rule, were developed to correlate the sign of the Cotton effect with the stereochemistry. For chiral sulfoxides, the relationship between the ORD curve and the absolute configuration is also well-established, though often more complex than for rigid steroidal ketones.

As with CD spectroscopy, there is a notable lack of specific, publicly available ORD data for (R)-(Methylsulfinyl)cyclohexane. General principles suggest that the (R)-enantiomer would exhibit an ORD curve that is a mirror image of the curve for the (S)-enantiomer. The measurement of the specific rotation at a single wavelength (commonly the sodium D-line at 589 nm) is a simplified application of ORD, but a full ORD spectrum provides much more detailed structural information.

X-ray Crystallography for Definitive Stereostructure

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allow for the calculation of the electron density distribution within the crystal, revealing the precise spatial arrangement of each atom.

For a chiral molecule, X-ray crystallography can determine the absolute configuration through the anomalous dispersion effect. When using X-rays of an appropriate wavelength, the scattering from atoms is slightly out of phase, and this effect is sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal, which is always the case for an enantiomerically pure chiral compound.

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. To date, the crystal structure of (R)-(Methylsulfinyl)cyclohexane has not been reported in the crystallographic databases. Therefore, no definitive structural parameters, such as bond lengths, bond angles, and torsion angles, are available from this technique for this specific molecule.

In the absence of direct experimental data for (R)-(Methylsulfinyl)cyclohexane, the stereochemical characterization would necessitate the synthesis of the compound and subsequent analysis using the advanced methodologies described above. The generation of such data would be a valuable contribution to the field of stereochemistry.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The demand for enantiomerically pure sulfoxides, including (R)-(methylsulfinyl)cyclohexane, in various sectors of the chemical industry necessitates the development of more sustainable and efficient synthetic methodologies. rsc.org Current methods for producing chiral sulfoxides often fall into two main categories: nucleophilic substitution on a diastereomerically pure precursor and the catalytic enantioselective oxidation of prochiral sulfides. illinois.edu While effective, these approaches can be limited by factors such as the need for stoichiometric chiral reagents, which can be costly and generate significant waste. illinois.eduresearchgate.net